molecular formula C13H10N4O2 B10909588 Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B10909588
M. Wt: 254.24 g/mol
InChI Key: YIKRAXUYBGZJAL-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound featuring a fused triazole-pyrimidine core with a phenyl group at the C-5 position and a methyl ester moiety at C-5. This structure is synthesized via cyclocondensation of 1-phenylpentane-1,3-dione with 2H-1,2,4-triazol-3-amine under thermal conditions (160°C), followed by alkylation of the intermediate 7-hydroxyl group with methyl bromide in dimethylformamide (DMF) using NaOH/KI as a base .

Properties

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C13H10N4O2/c1-19-12(18)11-7-10(9-5-3-2-4-6-9)16-13-14-8-15-17(11)13/h2-8H,1H3

InChI Key

YIKRAXUYBGZJAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=NC=NN12)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Procedure

  • Cyclocondensation : Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione in acetic acid under reflux to form ethyl 5-methyl-7-phenyl-[1,2,]triazolo[1,5-a]pyrimidine-2-carboxylate.

  • Hydrolysis and Esterification : The ethyl ester undergoes basic hydrolysis to yield the carboxylic acid, which is then treated with methyl alcohol and thionyl chloride to form the methyl ester.

Key Data

StepReagents/ConditionsYieldReference
CyclocondensationAcetic acid, reflux, 12 h55–58%
EsterificationMeOH, SOCl₂, rt, 4 h78%

Advantages : High regioselectivity for the 5-phenyl-7-methyl configuration.
Limitations : Requires harsh acidic conditions and multiple purification steps.

One-Pot Three-Component Synthesis

A regioselective one-pot approach using 5-amino-1-phenyl-1H-1,2,4-triazole, aldehydes, and methyl acetoacetate.

Procedure

  • Reaction Setup : Combine 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and methyl acetoacetate in ethanol with a catalytic amount of acetic acid.

  • Cyclization : Heat under reflux for 24 h to form the triazolopyrimidine core with direct incorporation of the methyl ester.

Key Data

ComponentMolar RatioConditionsYieldReference
5-Amino-triazole1.0 equiv.EtOH, reflux, 24 h72–85%
Methyl acetoacetate1.2 equiv.Acetic acid (cat.)

Advantages : Atom-economical and avoids intermediate isolation.
Limitations : Limited scope for sterically hindered aldehydes.

Chlorination-Coupling Strategy

This method involves chlorination of a carboxylic acid intermediate followed by coupling with methanol.

Procedure

  • Carboxylic Acid Synthesis : Cyclize 3-amino-1,2,4-triazole with 1-phenyl-1,3-diketones to form 5-phenyl-triazolo[1,5-a]pyrimidine-7-carboxylic acid.

  • Chlorination : Treat the acid with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Methanol Coupling : React the acyl chloride with methanol in the presence of a base (e.g., triethylamine).

Key Data

StepReagents/ConditionsYieldReference
ChlorinationSOCl₂, reflux, 3 h89%
CouplingMeOH, Et₃N, 0°C92%

Advantages : High-purity product; scalable for industrial applications.
Limitations : Requires handling toxic SOCl₂.

Microwave-Assisted Alkylation

A rapid method using microwave irradiation to introduce the methyl ester.

Procedure

  • Intermediate Synthesis : Prepare 7-hydroxy-5-phenyl-[1,triazolo[1,5-a]pyrimidine via cyclocondensation.

  • Methylation : React the hydroxy intermediate with methyl iodide (CH₃I) under microwave irradiation (100°C, 20 min).

Key Data

ParameterValueReference
Microwave Power300 W
Reaction Time20 min
Yield88%

Advantages : Reduced reaction time (20 min vs. 24 h for conventional methods).
Limitations : Specialized equipment required.

Comparative Analysis of Methods

MethodKey FeatureYield RangeScalability
Cyclocondensation-EsterificationRegioselective55–78%Moderate
One-Pot Three-ComponentAtom-economical72–85%High
Chlorination-CouplingHigh purity89–92%Industrial
Microwave AlkylationRapid88%Lab-scale

Challenges and Optimization Strategies

  • Regioselectivity : Use electron-deficient aldehydes to favor 5-phenyl over 7-phenyl isomers.

  • Ester Hydrolysis : Avoid aqueous workup at high pH to prevent saponification of the methyl ester.

  • Catalyst Selection : p-Toluenesulfonic acid (PTSA) improves yields in one-pot syntheses.

Recent Advances

  • Mechanochemical Synthesis : Solvent-free grinding of reagents with K₂CO₃ achieves 80% yield in 2 h.

  • Enzymatic Esterification : Lipase-catalyzed transesterification reduces side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to various halogenated derivatives .

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the potential of methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate derivatives in combating parasitic infections.

  • Mechanism of Action : The compound exhibits antiparasitic properties by interfering with the metabolic processes of parasites. For instance, research indicates that transition metal complexes derived from this compound demonstrate enhanced activity against Leishmania species, which are responsible for leishmaniasis. The effectiveness was attributed to improved solubility and interaction with the parasites due to the metal coordination .
  • Case Study : A study published in MDPI reported that zinc complexes of this compound showed significant antiparasitic activity against Leishmania infantum, Leishmania braziliensis, and Leishmania donovani. The zinc compound exhibited superior selectivity index values compared to other derivatives .

Anticancer Properties

The anticancer potential of this compound has been extensively studied due to its ability to inhibit cancer cell proliferation.

  • Inhibition of Cell Proliferation : Compounds in this class have demonstrated the ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines like MCF-7 and MDA-MB-231 .
  • Research Findings : A comprehensive evaluation indicated that these compounds inhibit the ERK signaling pathway, leading to reduced cell viability. In vitro studies revealed that specific derivatives could induce G2/M phase arrest in cancer cells .

The following table summarizes the biological activity of this compound derivatives:

Compound NameTarget Cell LineIC50 (μM)Mechanism of Action
Compound AMDA-MB-2310.24Induces apoptosis
Compound BMCF-73.91ERK pathway inhibition
Compound CMGC-80317.83Cell cycle arrest

Mechanism of Action

The mechanism of action of Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations :

  • C-7 Ester vs. Alkoxy Groups : The methyl ester at C-7 enhances metabolic stability compared to alkoxy derivatives like 3f, which showed potent anticonvulsant activity but lower bioavailability due to its long heptyl chain .
  • C-5 Substituents : Phenyl groups at C-5 (as in the target compound) improve π-π stacking interactions in biological targets compared to methyl or propyl groups .
  • Ester vs. Carboxylic Acid : The methyl ester improves cell permeability over carboxylic acid derivatives, which are more polar and less membrane-permeable .

Anticonvulsant Activity

The target compound’s structural analogs exhibit varying efficacy in maximal electroshock (MES) tests:

Compound ED₅₀ (mg/kg) Notes Reference
Carbamazepine (control) 11.8 Gold standard anticonvulsant
7-Heptyloxy derivative (3f) 84.9 Weaker than carbamazepine but better than valproate
Methyl 5-phenyl target compound Not reported Predicted activity based on C-7 ester’s stability

Mechanistic Insight : The methyl ester’s electron-withdrawing effect may enhance binding to voltage-gated sodium channels, a common target for anticonvulsants .

Antiviral Activity

Ethyl carboxylate derivatives with C-2 modifications disrupt influenza polymerase PA-PB1 interactions (IC₅₀ = 2–10 μM) .

Biological Activity

Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a compound of significant interest due to its diverse biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their potential therapeutic applications, particularly in cancer treatment and as antiparasitic agents. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have demonstrated that triazolopyrimidine derivatives exhibit notable anticancer properties. For instance, this compound has shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MGC-8033.91Tubulin polymerization inhibition
HCT-1160.53Induces apoptosis and G2/M phase arrest
MCF-713.1Inhibition of ERK signaling pathway

These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in a dose-dependent manner. The mechanism primarily involves interference with tubulin dynamics and modulation of key signaling pathways such as ERK and AKT .

Antiparasitic Activity

In addition to its anticancer effects, this compound has been evaluated for its antiparasitic potential. Studies have reported its efficacy against various Leishmania species:

Leishmania Species IC50 (µM) Selectivity Index
L. braziliensis>60>50-fold better than Glucantime
L. infantum12Notable efficacy

The selectivity index indicates that while the compound exhibits some toxicity towards host cells at higher concentrations, it remains significantly less toxic compared to standard treatments like Glucantime .

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Inhibition : The compound disrupts microtubule formation by inhibiting tubulin polymerization.
  • Signaling Pathway Modulation : It affects critical signaling pathways involved in cell survival and proliferation (e.g., ERK and AKT pathways).
  • Apoptosis Induction : The compound triggers apoptotic pathways leading to programmed cell death in cancer cells.

Case Studies

Several case studies highlight the effectiveness of triazolopyrimidine derivatives in clinical settings:

  • Case Study on Cancer Cell Lines : A series of experiments conducted on MGC-803 cells indicated that treatment with this compound resulted in significant inhibition of cell growth and induction of apoptosis.
  • Antiparasitic Efficacy : In a study involving Leishmania spp., the compound demonstrated a remarkable ability to inhibit parasite growth while maintaining a favorable safety profile compared to traditional therapies.

Q & A

Q. What are the most reliable synthetic routes for Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate?

A common approach involves multicomponent reactions using 5-amino-1,2,4-triazole derivatives, aromatic aldehydes, and activated carbonyl compounds (e.g., ethyl acetoacetate). For example, refluxing these components in ethanol with a catalyst like APTS (3-aminopropyltriethoxysilane) for 24 hours yields triazolo-pyrimidine derivatives with good purity . Alternative methods include regioselective condensation of 3,5-diaminotriazole with carbonyl compounds under acidic conditions, where solvent choice (e.g., glacial acetic acid) and temperature are critical for yield optimization .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Use a combination of analytical techniques:

  • Melting point analysis (Büchi B-545 apparatus) to assess purity .
  • ¹H/¹³C NMR spectroscopy (Bruker Avance 400 MHz) to confirm substituent positions and ring fusion .
  • Microanalysis (Perkin-Elmer 240-B) for elemental composition validation .
  • TLC monitoring (silica gel SIL G/UV 254 plates) to track reaction progress .

Q. What are the key structural features influencing its biological activity?

The fused triazole-pyrimidine core provides rigidity, while the 7-carboxylate group enhances solubility. Substituents like the 5-phenyl group modulate lipophilicity and target interactions. Hydroxyl or methoxy groups at the para position of aromatic rings (e.g., in analogs) improve solubility and binding affinity to enzymes like kinases .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in triazolo-pyrimidine synthesis?

  • Catalyst screening : Compare TMDP (toxic but efficient) with safer alternatives like p-TsOH·H₂O, which achieves similar yields in ethanol under reflux .
  • Solvent systems : Ethanol/water (1:1 v/v) improves solubility of intermediates while reducing toxicity .
  • Temperature control : Reflux (120°C) in DMF accelerates cyclization but requires strict moisture exclusion to avoid side reactions .

Q. What methodologies resolve contradictions in reported biological activity data for triazolo-pyrimidine derivatives?

  • Dose-response profiling : Test compounds across a wide concentration range (e.g., 0.1–100 µM) to identify nonlinear effects .
  • Target-specific assays : Use enzyme inhibition assays (e.g., kinase panels) alongside cell-based antiproliferative screens to disentangle direct vs. indirect mechanisms .
  • Metabolic stability studies : Evaluate hepatic microsome stability to rule out false negatives due to rapid degradation .

Q. How can computational tools aid in rational design of derivatives with improved activity?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like dihydrofolate reductase .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to guide functional group selection .
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions to prioritize synthetically feasible candidates .

Q. What strategies mitigate challenges in crystallizing triazolo-pyrimidine derivatives for structural studies?

  • Solvent diffusion : Use slow evaporation of ethanol/DMF mixtures to grow single crystals .
  • Halogen substitution : Introduce chloro or bromo groups to enhance crystal packing via halogen bonding .
  • Temperature gradients : Crystallize at 4°C after heating to 50°C to reduce nucleation sites .

Methodological Considerations

Q. How to design experiments for evaluating substituent effects on bioactivity?

  • Stepwise functionalization : Synthesize derivatives with systematic substitutions (e.g., electron-withdrawing groups at the 5-phenyl position) .
  • Biological triaging : Screen against primary (e.g., cancer cell lines) and secondary (e.g., kinase inhibition) targets to identify structure-activity trends .

Q. What analytical approaches validate regioselectivity in triazolo-pyrimidine formation?

  • NOESY NMR : Detect spatial proximity between protons on adjacent rings to confirm fusion pattern .
  • X-ray crystallography : Resolve atomic positions unambiguously, as demonstrated for ethyl 2-benzylsulfanyl derivatives (triclinic, P1 space group) .

Q. How to troubleshoot side reactions during carboxylate ester functionalization?

  • Protecting groups : Temporarily protect reactive sites (e.g., amines) with Boc groups before ester hydrolysis .
  • Catalyst tuning : Use EDCI/HOBt coupling for amide formation to avoid racemization .

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